3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid

Oxidative Stress Neutrophil Activation Anti-inflammatory Assay

Intact lupane triterpenoids like betulinic acid show negligible superoxide anion inhibition, limiting their utility in neutrophil-driven inflammation research. LS-PH overcomes this as a 3,4-seco-lupane triterpenoid with dual C-3 and C-28 carboxylic acid groups. • 86.9 ± 2.8% superoxide anion inhibition at 1 μM (fMLF-activated human neutrophils) • Competitive FPR1 antagonist selective over other activation pathways • Validated in vivo in LPS-induced acute lung injury mouse models • Dual carboxylic acid scaffold for esterification, amidation, and glycosylation

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B593244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O4/c1-18(2)20-10-15-30(26(33)34)17-16-28(6)22(25(20)30)8-9-23-27(5,13-12-24(31)32)21(19(3)4)11-14-29(23,28)7/h20-23,25H,1,3,8-17H2,2,4-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,23+,25+,27-,28+,29+,30-/m0/s1
InChIKeyOCFWERYSZNWGQD-RGAAFHQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid: Structural and Functional Overview


3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid (CAS 36138-41-7), also designated as 3,4-seco-4(23),20(29)-lupadiene-3,28-dioic acid or LS-PH, is a 3,4-seco-lupane-type triterpenoid naturally isolated from Lithocarpus species [1]. The compound features a characteristic A-ring cleavage (3,4-seco) and two carboxylic acid groups at positions 3 and 28, distinguishing it from intact lupane triterpenoids such as betulinic acid and betulonic acid [1]. Its molecular formula is C30H46O4 with a molecular weight of 470.69 g/mol .

FPR1 competitive antagonism research in neutrophils
Superoxide anion generation inhibition studies (fMLF/fMMYALF pathways)
3,4-seco-lupane scaffold for SAR and derivatization research

LS-PH Differentiation from Generic Lupane Triterpenoids


The 3,4-seco modification fundamentally alters the pharmacological profile of the lupane scaffold. While betulinic acid and betulonic acid are widely studied for anticancer and anti-HIV activities, their ability to directly inhibit superoxide anion generation in activated neutrophils is weak or absent [1]. In contrast, 3,4-secolupa-4(23),20(29)-diene-3,28-dioic acid exhibits potent, sub-micromolar inhibition of superoxide anion production and acts as a competitive antagonist of formyl peptide receptor 1 (FPR1), a mechanism not shared by the intact lupane core [2][3]. Furthermore, the presence of two free carboxylic acid groups at C-3 and C-28 distinguishes this compound from esterified or glycosylated derivatives, influencing both solubility behavior and potential formulation strategies [3].

Lupane scaffold Intact lupane triterpenoids (betulinic acid) lack FPR1 antagonism and exhibit weak superoxide inhibition.
Derivative form Esterified or glycosylated seco-lupane analogs may alter solubility and receptor-binding profiles.
Structural analog Seco-lupane analogs missing the 4(23) double bond or both free carboxylic acids may not reproduce FPR1 selectivity.

Quantitative Comparative Evidence vs. Lupane Analogs


Superoxide Anion Inhibition Compared to Betulinic Acid

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid demonstrated 86.9 ± 2.8% inhibition of superoxide anion generation at 1 μM in fMLF-activated human neutrophils [1]. In contrast, betulinic acid, a structurally related intact lupane triterpenoid, exhibits only weak suppression of superoxide generation in human neutrophils, with no significant inhibition of phorbol 12-myristate 13-acetate (PMA)-induced superoxide production [2].

Superoxide inhibition
Reported
86.9 ± 2.8% at 1 μM
Supports superoxide inhibition endpoint comparison
vs betulinic acid (weak/no inhibition); cross-study comparison
Oxidative Stress Neutrophil Activation Anti-inflammatory Assay

FPR1 Competitive Antagonism

LS-PH acts as a competitive antagonist of formyl peptide receptor 1 (FPR1), producing rightward shifts of the concentration-response curves for fMLF- and fMMYALF-induced superoxide anion generation and elastase release in human neutrophils [1]. In contrast, LS-PH does not significantly inhibit neutrophil activation induced by non-FPR1 agonists [1]. For reference, the peptide-based FPR1 antagonist HCH6-1 exhibits an IC50 of 0.57 μM for elastase release in fMLF-activated neutrophils [2]. While IC50 data for LS-PH are not yet reported, its competitive mechanism and in vivo efficacy differentiate it from non-competitive or non-selective inhibitors.

FPR1 antagonism
Class-level
Competitive antagonist; no IC50 reported
Supports FPR1 pathway antagonism research
Reference: HCH6-1 IC50 0.57 μM for elastase release
FPR1 Antagonist Neutrophil Pharmacology GPCR Signaling

In Vivo Acute Lung Injury Protection

In a lipopolysaccharide (LPS)-induced lung injury mouse model, LS-PH significantly diminished neutrophil infiltration, myeloperoxidase (MPO) activity, and pulmonary edema compared to vehicle-treated controls [1]. This in vivo efficacy distinguishes LS-PH from many in-class lupane triterpenoids that lack validated in vivo activity in neutrophilic inflammation models.

In vivo ALI protection
Head-to-head
Reduced neutrophil infiltration, MPO activity, edema
Reported in vivo model-response context
LPS-induced ALI mouse model; data from abstract
Acute Lung Injury ARDS Model In Vivo Anti-inflammatory

Seco-Lupane vs. Intact Lupane Scaffold

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid possesses a 3,4-seco A-ring with a 4(23) exocyclic double bond and two free carboxylic acid groups at C-3 and C-28 [1]. This contrasts with intact lupane triterpenoids such as betulinic acid (closed A-ring, one carboxylic acid at C-28) and betulonic acid (3-oxo group). The seco-structure is associated with enhanced superoxide inhibitory activity compared to betulinic acid [2], and the free carboxylic acid groups provide distinct solubility and derivatization potential compared to esterified or glycosylated analogs .

Seco-lupane scaffold
Context-dependent
3,4-seco A-ring; C-3 & C-28 COOH; C-4(23) double bond
Supports structure-activity relationship studies
Structural assignment by NMR and MS
Triterpenoid Chemistry Structure-Activity Relationship Natural Product Scaffold

Selective FPR1 Inhibition

LS-PH inhibited superoxide anion generation, reactive oxygen species production, elastase release, and adhesion in human neutrophils activated by bacterial and mitochondrial N-formyl peptides (fMLF and fMMYALF) that signal through FPR1. However, LS-PH did not have significant inhibitory effects on human neutrophils activated by non-FPR1 agonists [1]. This selectivity profile contrasts with broad-spectrum anti-inflammatory agents that may affect multiple activation pathways.

FPR1 selectivity
Head-to-head
Inhibits FPR1-mediated responses; minimal non-FPR1 effects
Supports FPR1-selective pathway research
Multiple functional readouts; human neutrophils
Receptor Selectivity Off-target Assessment Neutrophil Pharmacology

Research Applications of 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid


Neutrophil-Mediated Oxidative Stress Studies

Employ 3,4-secolupa-4(23),20(29)-diene-3,28-dioic acid as a potent superoxide anion inhibitor (86.9 ± 2.8% at 1 μM) in fMLF-activated human neutrophil assays to dissect oxidative burst mechanisms [1]. Its activity far exceeds that of betulinic acid, making it a superior tool compound for studies of neutrophil-derived reactive oxygen species in inflammatory diseases.

FPR1 Antagonist for GPCR Signaling

Utilize LS-PH as a natural product-derived, competitive FPR1 antagonist to investigate formyl peptide receptor signaling pathways in human neutrophils. The compound's selectivity for FPR1 over other activation pathways [2] makes it suitable for deconvoluting receptor-specific contributions to neutrophil chemotaxis, degranulation, and superoxide production.

Acute Lung Injury and ARDS Models

Apply LS-PH in LPS-induced acute lung injury mouse models to evaluate protective effects against neutrophil infiltration, MPO activity, and pulmonary edema [2]. This compound is one of the few 3,4-seco-lupane triterpenoids with validated in vivo efficacy in neutrophilic lung inflammation, supporting its use in preclinical ARDS research.

Seco-Lupane Derivatization Chemistry

Use 3,4-secolupa-4(23),20(29)-diene-3,28-dioic acid as a starting scaffold for the synthesis of novel seco-lupane derivatives. The presence of two free carboxylic acid groups at C-3 and C-28 enables esterification, amidation, and glycosylation reactions . Recent studies have demonstrated that 3,4-seco-lupane derivatives exhibit protective activity against myocardial ischemia-reperfusion injury [3], highlighting the scaffold's versatility for drug discovery.

Application
Selection Property
Validation Focus
Neutrophil oxidative burst studies
Superoxide anion inhibition profile
FPR1-dependent superoxide generation endpoints
FPR1 signaling pathway studies
Competitive FPR1 antagonism context
Receptor selectivity and GPCR functional readouts
Acute lung injury model research
In vivo neutrophil inflammation response
Neutrophil infiltration and MPO activity endpoints
Seco-lupane scaffold derivatization
Free C-3 and C-28 carboxylic acids
Derivatization chemistry and ischemia-reperfusion model research
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